1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
Description
1-(5-Chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with two distinct functional groups: a 5-chlorothiophene-2-carbonyl moiety and a (furan-2-yl)methanesulfonyl group. The azetidine core introduces ring strain, which can enhance reactivity and influence conformational stability compared to larger cyclic amines. This combination of features suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl and carbonyl functionalities .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c14-12-4-3-11(20-12)13(16)15-6-10(7-15)21(17,18)8-9-2-1-5-19-9/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXNYKQWKQLXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 5-chlorothiophene-2-carbonyl chloride with azetidine in the presence of a base to form the azetidine derivative. This intermediate is then reacted with furan-2-ylmethanesulfonyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carbonyl group in the chlorothiophene moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorothiophene and furan moieties may play a role in binding to active sites, while the azetidine ring could influence the overall conformation and stability of the compound .
Comparison with Similar Compounds
N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides ()
- Structure : These derivatives feature a 2-oxoazetidine ring linked to sulfonamide and aryl groups.
- Key Differences: Unlike the target compound, these lack the chlorothiophene-carbonyl and furan-sulfonyl groups. Instead, they incorporate arylidene and aminoacetyl sulfonamide substituents.
- Properties: The sulfonamide group enhances water solubility, while the aryl substituents modulate lipophilicity.
1-(Cyclopropylsulfonyl)-3-(trihydroxytriazin-2-yl)azetidine ()
- Structure : Contains a cyclopropylsulfonyl group and a trihydroxytriazinyl substituent on the azetidine ring.
- Key Differences: The trihydroxytriazinyl group introduces multiple hydrogen-bond donors, contrasting with the furan-sulfonyl group in the target compound.
Thiophene- and Furan-Containing Analogues
1-[(5-Bromothiophen-2-yl)sulfonyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine (BI83589, )
- Structure : Pyrrolidine (5-membered ring) replaces azetidine, with bromothiophene-sulfonyl and furan-sulfonyl groups.
- Key Differences : The pyrrolidine ring reduces steric strain but increases flexibility. Bromine substitution vs. chlorine alters lipophilicity (ClogP: ~3.5 for BI83589 vs. ~3.0 estimated for the target compound).
- Properties : Higher molecular weight (440.35 g/mol vs. ~385 g/mol for the target compound) may impact bioavailability. Bromine’s larger atomic radius could enhance halogen bonding in target interactions .
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile ()
- Structure : Furan-containing thiazolo-pyrimidine derivatives with benzylidene substituents.
- Key Differences : The thiazolo-pyrimidine core is more rigid and planar than azetidine, favoring π-π stacking. The methylfuran group enhances lipophilicity compared to the unsubstituted furan in the target compound.
- Properties : Reported yields (~68%) and crystallographic data suggest synthetic feasibility, though the fused heterocyclic system may complicate scalability .
Sulfonyl- and Carbonyl-Functionalized Analogues
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one ()
- Structure : A chalcone derivative with a chlorothiophene-carbonyl group.
- Key Differences : The absence of the azetidine-sulfonyl moiety reduces polarity and hydrogen-bonding capacity.
- Properties : The α,β-unsaturated ketone system enables Michael addition reactions, a reactivity absent in the target compound .
5-Cyclopentyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran ()
- Structure : Benzofuran derivative with methylsulfinyl and cyclopentyl groups.
- Properties: Crystallographic studies reveal planar benzofuran systems, contrasting with the non-planar azetidine ring in the target compound .
Comparative Data Table
Biological Activity
1-(5-Chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that compounds containing thiophene and furan moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been studied for its potential therapeutic applications.
Anticancer Activity
This compound has shown promising results in various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Results indicate significant inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in cellular metabolism.
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress, leading to cellular damage and apoptosis.
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Study on Breast Cancer Cells :
- Researchers observed that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
- The study concluded that the compound could be a candidate for further development as an anticancer agent.
-
Antimicrobial Efficacy Study :
- A series of tests were conducted to evaluate the antimicrobial effects against various pathogens.
- The results indicated that the compound exhibited potent antimicrobial activity, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
